Substituent-driven kinase selectivity shift: 5-chloro-2-methoxyphenyl vs. 3-bromophenyl and 3-chloro-4-fluorophenyl analogues
The 4‑arylamino‑6‑nitroquinazoline series displays profound sensitivity to aniline substitution. The 3‑bromophenyl analogue (BDBM3293) gives an EGFR IC₅₀ of 897 nM, while the 3‑bromophenyl‑7‑chloro analogue (BDBM3553) delivers 25 nM [1][2]. The target compound replaces the 3‑bromophenyl group with a 5‑chloro‑2‑methoxyphenyl moiety, which alters both the electronic and steric environment at the hinge‑binding region. Although no direct EGFR IC₅₀ for the target compound has been reported in the curated BindingDB or ChEMBL, class‑level SAR demonstrates that 2‑methoxyphenyl substitution can enhance antileishmanial activity more than 5‑fold over unsubstituted phenyl (IC₅₀ 4.37 μM vs. 24.03 μM in the same assay) [3], making this scaffold differentiation procurement‑relevant.
| Evidence Dimension | EGFR inhibitory activity (IC₅₀) across 4-arylamino-6-nitroquinazoline congeners |
|---|---|
| Target Compound Data | Not yet determined in curated public databases (no EGFR IC₅₀ available for CAS 691385-32-7) |
| Comparator Or Baseline | Comparator A (BDBM3293): N-(3-bromophenyl)-6-nitroquinazolin-4-amine, EGFR IC₅₀ = 897 nM. Comparator B (BDBM3553): N-(3-bromophenyl)-7-chloro-6-nitroquinazolin-4-amine, EGFR IC₅₀ = 25 nM |
| Quantified Difference | 36‑fold difference between two 3-bromophenyl analogues driven solely by 7‑chloro substitution; 5‑fold antileishmanial activity boost from 2‑methoxyphenyl substitution (IC₅₀ 4.37 μM vs. 24.03 μM for unsubstituted phenyl) in same scaffold class |
| Conditions | EGFR: radiometric kinase assay with [γ-³²P]ATP. Antileishmanial: Leishmania major promastigotes in vitro |
Why This Matters
The substitution pattern of the target compound occupies a distinct SAR space that is orthogonal to the well‑characterized 3‑bromophenyl series; procurement of this specific analogue enables testing of SAR hypotheses that cannot be addressed with off‑the‑shelf 3‑bromophenyl or 3‑chloro‑4‑fluorophenyl 6‑nitroquinazolines.
- [1] BindingDB BDBM3293, N-(3-bromophenyl)-6-nitroquinazolin-4-amine (CHEMBL329161), EGFR IC₅₀ = 897 nM, available at http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=3293 View Source
- [2] BindingDB BDBM3553, 4-[(3-Bromophenyl)amino]-7-chloro-6-nitroquinazoline (CHEMBL66409), EGFR IC₅₀ = 25 nM, available at http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=3553 View Source
- [3] Saad, S.M. et al. (2016) '4-Arylamino-6-nitroquinazolines: Synthesis and their activities against neglected disease leishmaniasis', Eur. J. Med. Chem., 108, pp. 13–20. doi:10.1016/j.ejmech.2015.11.016 (compound 8, 2-methoxyphenyl IC₅₀ = 4.37 μM; compound 5, 4-methylphenyl IC₅₀ = 24.03 μM) View Source
